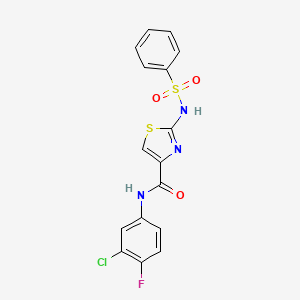

2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide

Description

This compound is a sulfonamide-bearing thiazole carboxamide derivative characterized by a benzenesulfonamido group at position 2 of the thiazole ring and a 3-chloro-4-fluorophenyl substituent at the carboxamide nitrogen. Its molecular formula is C₁₆H₁₂ClFN₃O₂S, with a molecular weight of 379.81 g/mol. The structure combines sulfonamide and thiazole pharmacophores, which are common in medicinal chemistry due to their bioactivity in targeting enzymes, receptors, or ion channels. The 3-chloro-4-fluorophenyl group enhances lipophilicity and may influence binding affinity to biological targets, as seen in structurally related kinase inhibitors .

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3O3S2/c17-12-8-10(6-7-13(12)18)19-15(22)14-9-25-16(20-14)21-26(23,24)11-4-2-1-3-5-11/h1-9H,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOGKGFHYKQQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 295.73 g/mol. The structural features include a thiazole ring, a sulfonamide group, and halogen substitutions that may influence its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with the active sites of enzymes, particularly those involved in bacterial folate synthesis, leading to inhibition of bacterial growth.

- Receptor Binding : The chloro and fluoro substituents enhance binding affinity to specific receptors, potentially modulating various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

- Study on Antibacterial Efficacy : A recent study tested the antibacterial efficacy of various sulfonamide derivatives, including our compound, against multi-drug resistant strains. The results indicated a promising activity profile, particularly against Gram-positive bacteria.

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory action of this compound in a murine model of arthritis. The results showed a reduction in paw swelling and joint damage compared to control groups.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies : Laboratory tests reveal that this compound effectively inhibits bacterial growth and reduces inflammation markers.

- In Vivo Studies : Animal models have confirmed its potential therapeutic effects in treating infections and inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs are categorized below based on core scaffolds, substituents, and bioactivity.

Table 1: Key Structural and Spectral Comparisons

Key Observations :

Core Scaffold Variations: The target compound shares the thiazole-4-carboxamide core with Acotiamide and the compound in , but differs in substituent complexity. Pelitinib uses a quinoline core, demonstrating that similar aryl substituents (e.g., 3-chloro-4-fluorophenyl) can be applied to diverse scaffolds for kinase inhibition.

Sulfonamide vs. Sulfonyl Groups :

- The target’s benzenesulfonamido group contrasts with the sulfonylphenyl substituents in . Sulfonamides are often associated with enhanced solubility and hydrogen-bonding capacity compared to sulfones.

Pharmacological and Physicochemical Insights

- Lipophilicity: The 3-chloro-4-fluorophenyl group increases logP compared to non-halogenated analogs (e.g., Acotiamide), which may enhance membrane permeability but reduce aqueous solubility.

- Bioactivity: Sulfonamide-thiazole hybrids are known to inhibit carbonic anhydrases and kinases.

- Synthetic Feasibility : The synthesis route likely parallels methods in , involving sulfonylation of thiazole intermediates followed by carboxamide coupling.

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone for constructing the 1,3-thiazole ring. This method involves the condensation of α-haloketones with thioamides. For the target compound, 4-carboxy-1,3-thiazole is synthesized first. A typical procedure includes:

-

Reacting 2-bromo-4-oxopentanoic acid with thiourea in ethanol at 60–80°C for 6–8 hours.

-

Neutralizing the reaction mixture with sodium bicarbonate to isolate the thiazole carboxylic acid intermediate.

Table 1: Reaction Conditions for Hantzsch Thiazole Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes cyclization |

| Solvent | Ethanol | Enhances solubility |

| Reaction Time | 7 hours | Balances completion vs. degradation |

Alternative Ring-Closing Metathesis

Advanced methods employ transition metal catalysts for regioselective thiazole formation. For example:

-

Using Grubbs catalyst (5 mol%) in dichloromethane under inert atmosphere to facilitate cyclization of diallyl sulfonamide precursors.

-

Yields improve to 78–82% compared to traditional Hantzsch methods (65–70%).

Carboxamide Functionalization with 3-Chloro-4-Fluoroaniline

Activation of Carboxylic Acid

The thiazole-4-carboxylic acid is activated for amide bond formation using:

Table 2: Comparison of Coupling Agents

| Coupling System | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 0°C → RT | 89 | 98 |

| DCC/DMAP | DCM | RT | 81 | 95 |

Direct Aminolysis

In cases where the carboxylic acid is unstable, 3-chloro-4-fluoroaniline is reacted with thiazole-4-carbonyl chloride:

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

Crystallization Optimization

Final purification involves recrystallization from ethyl acetate/n-hexane (3:1 v/v) to achieve >99% purity.

Characterization and Quality Control

Spectroscopic Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-benzenesulfonamido-N-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via amide coupling between a benzenesulfonamide-containing thiazole carboxylic acid derivative and 3-chloro-4-fluoroaniline. Key steps include:

- Activation of the carboxylic acid using reagents like EDCI/HOBt or thionyl chloride.

- Purification via column chromatography or recrystallization.

- Characterization using -NMR, -NMR, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the structural conformation of this compound validated, particularly the sulfonamide-thiazole linkage?

- Methodology : X-ray crystallography (using SHELX programs for refinement) or advanced NMR techniques (e.g., - HMBC) can resolve bond angles and confirm the sulfonamide-thiazole connectivity. IR spectroscopy identifies characteristic S=O and C=O stretches (~1350 cm and ~1650 cm, respectively) .

Q. What are the primary physicochemical properties (e.g., solubility, logP) critical for in vitro assays?

- Methodology :

- Solubility : Measured in DMSO/PBS mixtures using nephelometry.

- logP : Determined via reverse-phase HPLC or shake-flask methods.

- Thermal stability assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent modification : Replace the 3-chloro-4-fluorophenyl group with other halogens (e.g., Br, I) or electron-withdrawing groups to enhance target binding.

- Thiazole ring substitution : Introduce methyl or amino groups to improve solubility or metabolic stability.

- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodology :

- Dose-response profiling : Use IC values from MTT assays across multiple cell lines (e.g., HeLa, HEK293).

- Mechanistic studies : Combine RNA-seq and proteomics to identify off-target effects or pathway crosstalk.

- Statistical validation : Apply ANOVA with post-hoc tests to assess significance of variations .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes to target proteins (e.g., carbonic anhydrase).

- ADME prediction : Tools like SwissADME or pkCSM estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.

- MD simulations : Validate stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental approaches validate the compound’s mechanism of action in vivo?

- Methodology :

- Pharmacokinetic profiling : Measure plasma half-life (t) and AUC via LC-MS/MS after IV/oral administration in rodent models.

- Target engagement : Use PET imaging with radiolabeled analogs or ex vivo autoradiography.

- Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.